molecular formula C15H12Cl2INO2 B3970398 2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide

Cat. No.: B3970398
M. Wt: 436.1 g/mol
InChI Key: NMGDYTRVSUUEEK-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a propanamide group attached to a 2,4-dichlorophenoxy moiety and a 3-iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide typically involves the following steps:

    Formation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Conversion to 2,4-dichlorophenoxyacetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

    Amidation: The acyl chloride is reacted with 3-iodoaniline in the presence of a base such as triethylamine to form the desired amide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenoxy ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: The iodine atom on the phenyl ring can participate in coupling reactions such as Suzuki or Sonogashira coupling.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.

Major Products

    Substitution: Products with different substituents on the phenoxy ring.

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced forms of the compound.

    Coupling: Coupled products with various aryl or alkynyl groups.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Agricultural Chemistry: It may serve as a precursor for the development of herbicides or pesticides.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets.

    Material Science: It can be explored for its potential use in the synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, inhibiting or activating their function. The molecular targets and pathways involved would be determined through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)-N-phenylpropanamide: Lacks the iodine atom on the phenyl ring.

    2-(2,4-dichlorophenoxy)-N-(4-iodophenyl)propanamide: The iodine atom is positioned differently on the phenyl ring.

    2-(2,4-dichlorophenoxy)-N-(3-bromophenyl)propanamide: Contains a bromine atom instead of iodine.

Uniqueness

2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-iodophenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2INO2/c1-9(21-14-6-5-10(16)7-13(14)17)15(20)19-12-4-2-3-11(18)8-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGDYTRVSUUEEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)I)OC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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